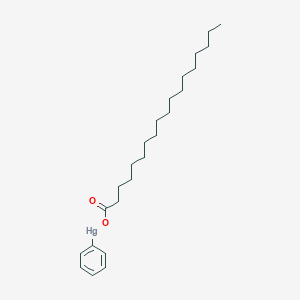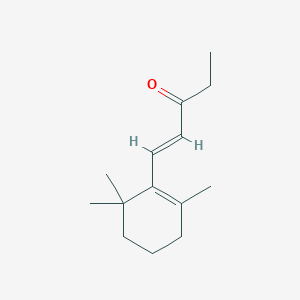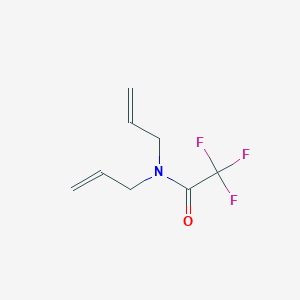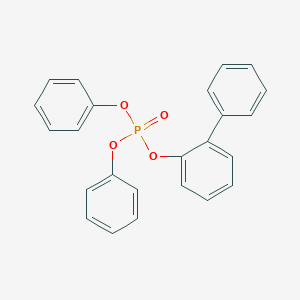
1-(4-吡啶基)哌嗪
概述
描述
1-(吡啶-4-基)哌嗪是一种属于哌嗪衍生物类的化合物。其特征在于哌嗪环在4位与吡啶环相连。 该化合物以其多功能性而闻名,被用作合成各种药物和农用化学品的构建块 .
科学研究应用
1-(吡啶-4-基)哌嗪在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的构建块。
生物学: 用于研究酶抑制剂和受体拮抗剂。
医药: 用作针对神经和精神疾病的药物开发的前体。
作用机制
1-(吡啶-4-基)哌嗪的作用机制涉及其与各种分子靶标的相互作用。它作为组胺 H3 和 sigma-1 受体的拮抗剂,这些受体参与神经递质释放和疼痛感知的调节。 该化合物的结构使其能够有效地结合到这些受体上,抑制其活性并导致治疗效果 .
类似化合物:
- 1-(2-吡啶基)哌嗪
- 1-(3-氟-2-吡啶基)哌嗪
- 4-哌嗪吡啶
比较: 1-(吡啶-4-基)哌嗪由于其对组胺 H3 和 sigma-1 受体的特异性结合亲和力而独一无二,这使其与其他哌嗪衍生物有所区别。 虽然类似化合物可能具有相同的结构特征,但其药理学特性和应用可能存在显著差异 .
总之,1-(吡啶-4-基)哌嗪是一种多功能的化合物,在科学研究的各个领域都有着重要的应用。其独特的化学性质和与分子靶标的相互作用使其成为开发新药物和工业化学品的宝贵工具。
生化分析
Biochemical Properties
1-(4-Pyridyl)piperazine plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of Nocathiacin I analogs for antibacterial studies . The compound’s interactions with these biomolecules often involve hydrogen bonding and electrostatic interactions, which are essential for the formation of stable complexes.
Cellular Effects
1-(4-Pyridyl)piperazine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with GABA (γ-aminobutyric acid) receptors can modulate neurotransmission, leading to changes in cellular activity .
Molecular Mechanism
The molecular mechanism of 1-(4-Pyridyl)piperazine involves its binding interactions with biomolecules. It can act as an agonist or antagonist at specific receptors, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. For instance, its binding to acetylcholine receptors can inhibit acetylcholinesterase, affecting neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Pyridyl)piperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable complexes with various anions, which can affect its crystallization and stability over time .
Dosage Effects in Animal Models
The effects of 1-(4-Pyridyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For example, in dogs and cats, single oral doses of 110 mg/kg can cause slight adverse reactions, while doses of 800 mg/kg can lead to neurotoxic symptoms .
Metabolic Pathways
1-(4-Pyridyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function .
Transport and Distribution
The transport and distribution of 1-(4-Pyridyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
1-(4-Pyridyl)piperazine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
准备方法
合成路线和反应条件: 1-(吡啶-4-基)哌嗪可以通过多种方法合成。一种常见的方法涉及用锍盐使1,2-二胺衍生物环化。 另一种方法包括 Ugi 反应、在 N-亲核试剂的作用下开环氮丙啶以及含氨基炔烃的分子间环加成 .
工业生产方法: 在工业生产中,1-(吡啶-4-基)哌嗪通常通过 1-甲基-4-(哌啶-4-基)哌嗪与 1-氟-2-甲氧基-4-硝基苯反应,然后进行催化氢化制备 .
化学反应分析
反应类型: 1-(吡啶-4-基)哌嗪会发生各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂氧化。
还原: 可以使用氢化技术进行还原反应。
常用试剂和条件:
氧化: 像高锰酸钾或三氧化铬这样的试剂。
还原: 使用钯碳的催化氢化。
相似化合物的比较
- 1-(2-Pyridinyl)piperazine
- 1-(3-Fluoro-2-pyridinyl)piperazine
- 4-Piperazinopyridine
Comparison: 1-(Pyridin-4-yl)piperazine is unique due to its specific binding affinity to histamine H3 and sigma-1 receptors, which distinguishes it from other piperazine derivatives. While similar compounds may share structural features, their pharmacological profiles and applications can vary significantly .
属性
IUPAC Name |
1-pyridin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZBAQXTXNIPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143520 | |
| Record name | 1-(4-Pyridyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-91-9 | |
| Record name | 1-(4-Pyridyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyridyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Pyridyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-pyridyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most stable conformation of 1-(4-Pyridyl)piperazine?
A1: Both experimental and theoretical studies, including FT-IR, Raman spectroscopy, and density functional theory calculations (B3LYP/6-31G(d)), indicate that the equatorial-equatorial (e-e) isomer is the most stable form of 1-(4-Pyridyl)piperazine. [, ]
Q2: How does the structure of 1-(4-Pyridyl)piperazine influence its coordination to metals?
A2: 1-(4-Pyridyl)piperazine acts as a bridging ligand through its pyridyl and piperazine nitrogen atoms. This bridging ability allows it to form dinuclear complexes with metal centers. For instance, it reacts with a Vitamin B12 model, (py)Co(DH)2Cl (DH = monoanion of dimethylglyoxime), to form dinuclear complexes where the pyridyl nitrogen of 1-(4-Pyridyl)piperazine coordinates to the cobalt center. []
Q3: How does the solvent environment affect the conformational equilibrium of 1-(4-Pyridyl)piperazine?
A3: NMR studies, including 1H, 13C, DEPT, COSY, HETCOR, and INADEQUATE experiments, reveal that both the molecular geometry and the ratio of stable conformers of 1-(4-Pyridyl)piperazine change depending on the solvent used. This suggests that solvent interactions significantly influence the conformational preferences of the molecule. []
Q4: Can 1-(4-Pyridyl)piperazine enhance signal intensity in mass spectrometry applications?
A4: Yes, when used as a derivatizing agent for peptide carboxyl groups, 1-(4-Pyridyl)piperazine, along with its derivatives like 1-(2-pyridyl)piperazine and 1-(2-pyrimidyl)piperazine, can significantly enhance signal intensity in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This improvement is particularly noticeable for peptides with low molecular weight and high isoelectric points. []
Q5: What unique spectroscopic behavior is observed in platinum complexes of 1-(4-Pyridyl)piperazine?
A5: In [Pt(4-Xpy)4]Cl2 salts, where 4-Xpy represents various 4-substituted pyridines including 1-(4-Pyridyl)piperazine, a significant downfield shift in the 1H NMR signals for the pyridyl H2/6 protons is observed in CDCl3. This downfield shift, attributed to the presence of strong ion pairs between [Pt(4-Xpy)4]2+ and 2Cl– stabilized by multiple C-H···Cl contacts, highlights the influence of non-covalent interactions on the spectroscopic properties of these complexes. []
Q6: What is the significance of studying the hydrogen bonding networks in 1-(4-Pyridyl)piperazine?
A6: Research has explored the impact of anionic geometries on the hydrogen bonding networks formed by 1-(4-Pyridyl)piperazine. [] Understanding these interactions is crucial as hydrogen bonding plays a vital role in molecular recognition, crystal packing, and potentially influences the compound's biological activity and interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)





